1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid
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Description
1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H22O4 and its molecular weight is 242.315. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is amines . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as silylation . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid . Finally, decarboxylation occurs to produce the amine .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of amines . It plays a crucial role in the protection and deprotection of amines, which is a key step in many biochemical pathways .
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the conditions under which it is used. For instance, the BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis . This allows for the selective modification of other functional groups without affecting the amines . After the desired reactions have been carried out, the protecting group can be removed to yield the free amine .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the addition of the BOC group to amines can be accomplished under aqueous conditions . On the other hand, the removal of the BOC group requires the presence of strong acids . Therefore, the compound’s action is highly dependent on the pH of the environment .
Properties
IUPAC Name |
2,2,3,3-tetramethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c1-10(2,3)17-9(16)13(8(14)15)11(4,5)12(13,6)7/h1-7H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNPSMJORNYWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C(=O)O)C(=O)OC(C)(C)C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.